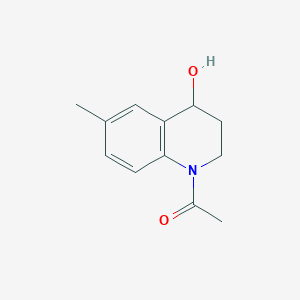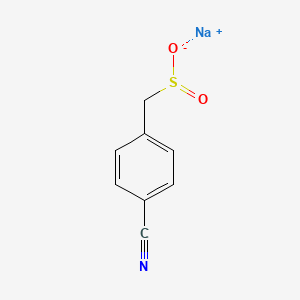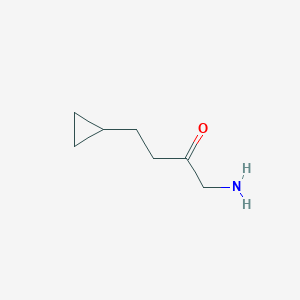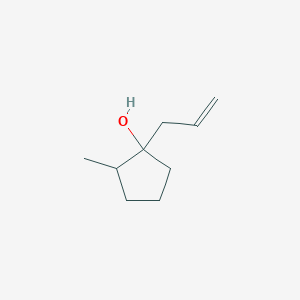
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane
Substitution: 2-Methyl-1-(prop-2-en-1-yl)cyclopentyl chloride or bromide
Scientific Research Applications
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-cyclopenten-1-one
- 2-Methyl-2-propen-1-ol
- 2-Methyl-1-propenylcyclopentane
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a prop-2-en-1-yl group on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-6-9(10)7-4-5-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
HLIRWNMOSGOEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


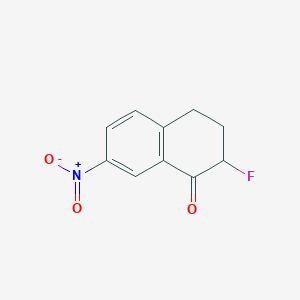
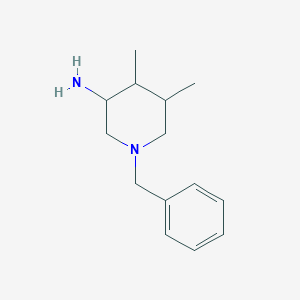
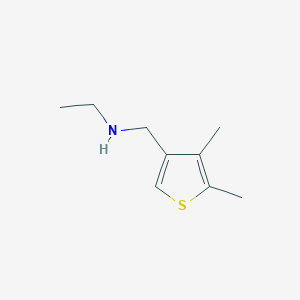
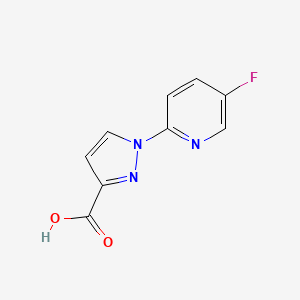
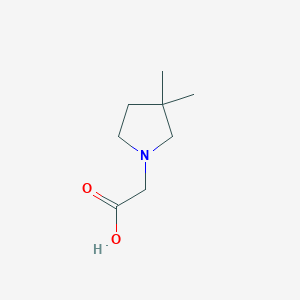
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
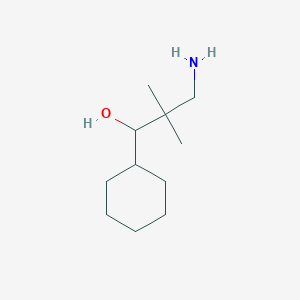
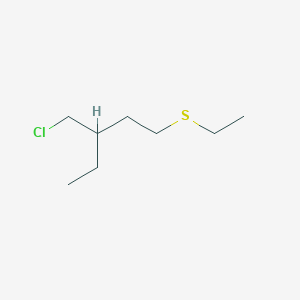
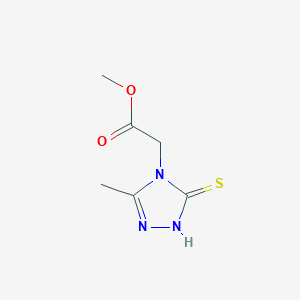
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
